2-(4-(isopropylthio)phenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide
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Overview
Description
The compound contains several functional groups, including an isopropylthio group attached to a phenyl ring, an acetamide group, and a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . These functional groups could potentially contribute to the compound’s reactivity and properties.
Molecular Structure Analysis
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . The presence of this ring, along with the phenyl and acetamide groups, could influence the compound’s molecular structure and properties.Scientific Research Applications
Antimicrobial Applications
1,3,4-Oxadiazole derivatives exhibit promising antimicrobial properties. For instance, a study by Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, demonstrating significant activity against various microbial species. This suggests the potential of these compounds in developing new antimicrobial agents (Gul et al., 2017).
Anticancer Applications
The anticancer potential of 1,3,4-oxadiazole derivatives has also been explored. For example, derivatives synthesized for the inhibition of Collapsin response mediator protein 1 (CRMP 1) showed considerable activity against lung cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Panchal et al., 2020).
Anti-inflammatory Applications
Additionally, certain 1,3,4-oxadiazole compounds have demonstrated anti-inflammatory activity. Nargund et al. (1994) synthesized derivatives showing significant inhibition in the Carrageenan-induced edema test in rat paw, indicating their potential as anti-inflammatory drugs (Nargund et al., 1994).
Future Directions
Properties
IUPAC Name |
N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-14(2)27-18-10-8-16(9-11-18)12-20(25)23-19-7-5-4-6-17(19)13-21-22-15(3)24-26-21/h4-11,14H,12-13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTQBGRLEAPTSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)SC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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